(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: The amino and chloro groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-hydroxyphenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
- (2E)-1-(4-methoxyphenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
- (2E)-1-(4-nitrophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is unique due to the presence of both amino and dichloro substituents on the phenyl rings. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a trans double bond and two aromatic rings connected by an α,β-unsaturated carbonyl system. This article explores the biological activities of this compound, focusing on its anticancer, antimicrobial, and antiparasitic properties, supported by various studies and experimental data.
Chemical Structure and Properties
The compound's molecular formula is , and it features a planar configuration with a root mean square deviation of 0.062 Å. The presence of the double bond in a trans configuration is crucial for its biological activity . The compound exhibits significant intermolecular hydrogen bonding, which contributes to its stability in solid form .
Anticancer Activity
Chalcones are recognized for their potential anticancer properties. Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
A study conducted on A549 lung cancer cells revealed that this chalcone derivative reduced cell viability significantly when compared to untreated controls. The results showed a dose-dependent response, with higher concentrations leading to increased cytotoxicity. For instance:
- At 100 µM concentration, the compound reduced A549 cell viability to approximately 21.2% compared to controls (p < 0.0001) .
The mechanism underlying the anticancer effects involves the induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways. Chalcones like this one can interfere with the cell cycle and promote apoptotic pathways, making them candidates for further development in cancer therapeutics .
Antimicrobial Activity
Chalcones have also been studied for their antimicrobial properties. The compound has shown activity against various bacterial strains and fungi.
Bacterial Inhibition
In vitro assays demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
Fungal Activity
The compound has also been evaluated for antifungal properties against common pathogens such as Candida species. Results indicated that it could inhibit fungal growth effectively, suggesting its potential as an antifungal agent .
Antiparasitic Activity
Recent studies have highlighted the potential of this chalcone derivative in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi.
In Vitro Assays
In vitro tests showed that this compound inhibited the proliferation of trypomastigote forms of T. cruzi with an LC50 value comparable to standard treatments like Benznidazole . Molecular docking studies suggested that the compound interacts effectively with key proteins involved in the parasite's lifecycle.
Summary of Biological Activities
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(18)7-3-11/h1-9H,18H2/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJIGYFRVSOSI-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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